molecular formula C5H6N2O3 B106807 1-Ethylimidazolidine-2,4,5-trione CAS No. 57012-86-9

1-Ethylimidazolidine-2,4,5-trione

Cat. No.: B106807
CAS No.: 57012-86-9
M. Wt: 142.11 g/mol
InChI Key: VIGJKMRHILAFFC-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for VUF-8929 are not extensively documented in publicly available sources. it is known that the compound is a diphenylalkylamine derivative, structurally related to prenylamine . The industrial production methods for VUF-8929 would likely involve standard organic synthesis techniques used for similar small molecule drugs, including multi-step synthesis, purification, and characterization processes.

Chemical Reactions Analysis

VUF-8929 undergoes various chemical reactions typical of calcium channel inhibitors. These reactions include:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a calcium channel inhibitor, VUF-8929 is of interest in the study of ion channel modulation and its effects on cellular processes.

    Biology: The compound’s ability to modulate calcium channels makes it a valuable tool for investigating calcium signaling pathways in biological systems.

    Medicine: VUF-8929 has shown promise as a cardioprotective agent due to its anti-ischemic properties.

Comparison with Similar Compounds

VUF-8929 is structurally related to other diphenylalkylamine derivatives, such as prenylamine. it is unique in its selective coronary dilatory properties and its potential as a cardioprotective agent . Similar compounds include:

VUF-8929 stands out due to its specific anti-ischemic properties and its potential for reducing the workload of the heart while increasing coronary flow .

Biological Activity

1-Ethylimidazolidine-2,4,5-trione is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5_5H6_6N2_2O3_3
  • Molecular Weight : 142.11 g/mol
  • CAS Number : 57012-86-9

This compound exhibits significant biological activity primarily through its role as an inhibitor of cholinergic enzymes. This is particularly relevant for conditions such as Alzheimer's disease (AD), where the inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

Enzyme Inhibition

Research indicates that derivatives of imidazolidine-2,4,5-triones have shown potent inhibitory effects on AChE and butyrylcholinesterase (BChE). Notably, compounds derived from this scaffold demonstrated higher inhibitory activity than standard drugs such as rivastigmine and galanthamine:

CompoundAChE IC50_{50} (μmol/L)BChE IC50_{50} (μmol/L)
This compound1.66Not specified
RivastigmineHigher than 1.66Not specified
GalanthamineLower than 1.66Not specified

The highest observed inhibitory activity was recorded at IC50_{50} = 1.66 μmol/L for specific derivatives .

Antimicrobial Activity

In addition to cholinergic enzyme inhibition, imidazolidine-2,4,5-triones have exhibited notable antimicrobial properties. For instance, certain derivatives have been reported to possess antifungal and antibacterial activities against various pathogens. The structure-activity relationships (SAR) suggest that modifications to the imidazolidine ring can enhance these properties .

In Vitro Studies

A study highlighted the synthesis of various 1-substituted imidazolidine-2,4,5-triones and their evaluation against AChE and BChE. The results indicated that many synthesized compounds not only inhibited these enzymes effectively but also demonstrated favorable lipophilicity profiles conducive to bioavailability .

Cytotoxicity Assessments

Cytotoxicity studies using the MTT assay on glioblastoma cell lines revealed that while some compounds showed significant toxicity at higher concentrations, others maintained low toxicity while exhibiting potent inhibitory effects on DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). This balance between efficacy and safety is crucial for drug development .

Properties

IUPAC Name

1-ethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJKMRHILAFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391229
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57012-86-9
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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